molecular formula C8H12N2O B611455 5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl- CAS No. 951698-15-0

5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl-

Cat. No. B611455
M. Wt: 152.197
InChI Key: YAAHTZRNFDZTNK-UHFFFAOYSA-N
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Description

5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl- is a chemical compound with the CAS number 951698-15-0 .

Scientific Research Applications

  • Synthesis and Chemical Development : The compound has been a part of extensive research in the synthesis and development of new chemical entities, particularly in the context of pharmaceuticals and treatment of various disorders. For instance, the large-scale synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a derivative of this compound, was developed for treating hyperproliferative and inflammatory disorders, and cancer (A. Kucerovy et al., 1997).

  • Potential Antidepressant Applications : Certain derivatives of the compound, like N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, have been explored for their potential as antidepressants. This research emphasizes the narrow structure-activity relationship (SAR) that identifies potential antidepressant activity with reduced side effects (D. M. Bailey et al., 1985).

  • Antimicrobial and Anti-Inflammatory Agents : Novel derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. For instance, a study created new series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, assessing their efficacy in these areas (B. V. Kendre et al., 2015).

  • Neuropharmacological Research : The compound's derivatives have been studied for their neuropharmacological properties. For example, medetomidine, derived from the compound, shows high affinity for alpha 2-adrenoceptors, indicating its potential as a neuropharmacological agent (R. Virtanen et al., 1988).

  • Study of Tautomerism in Chemical Structures : The compound has been used to study the phenomenon of tautomerism in chemical structures. Research on compounds like NH-pyrazoles reveals insights into this aspect, which is crucial in understanding molecular behavior (P. Cornago et al., 2009).

  • Pharmacological Similarity and Distinction : In pharmacological research, distinguishing between structurally similar drugs is crucial. Studies involving the compound have contributed to understanding the differences between drugs with similar structures, aiding in more precise pharmacological categorization (K. Doi et al., 2006).

  • Neuroprotective Research : Research into derivatives of the compound, such as Dimethyl Sulfoxide, has revealed neuroprotective properties. It inhibits glutamate responses in hippocampal neurons, suggesting potential use in neurodegenerative conditions (Chengbiao Lu & M. Mattson, 2001).

  • Cardiovascular Research : Derivatives of the compound have been synthesized and studied for their potential as cardiovascular agents. For example, research into 4-isoxazolyldihydropyridines has explored their utility as calcium-channel blockers, contributing to the development of antihypertensive and antianginal agents (J. I. McKenna et al., 1988).

  • Immunosuppressive Research : Isoxazole derivatives of the compound have been synthesized and analyzed for their immunosuppressive properties. The research has explored the mechanism of action of these derivatives, indicating their potential in treating autoimmune conditions (M. Mączyński et al., 2018).

properties

IUPAC Name

N,N-dimethyl-1-(1,2-oxazol-5-yl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-4-7(10(2)3)8-5-6-9-11-8/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAHTZRNFDZTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C=C)C1=CC=NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3-(benzyloxy)isoxazol-5-yl)-N,N-dimethylprop-2-en-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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